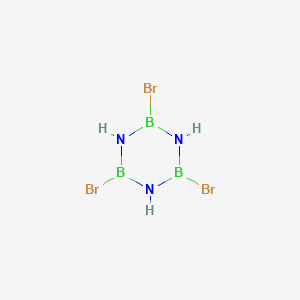

B-Tribromoborazine

Description

Properties

IUPAC Name |

2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLMMJIWMGUYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Br3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632409 | |

| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-88-3 | |

| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of B-Tribromoborazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of B-tribromoborazine, a key intermediate in the functionalization of the borazine core. This document details experimental protocols, quantitative data, and mechanistic pathways to facilitate its application in research and development.

Synthesis of this compound

This compound can be synthesized through two primary routes: the direct bromination of borazine and the reaction of boron tribromide with an ammonium salt.

Direct Bromination of Borazine

This method involves the direct reaction of borazine with elemental bromine, followed by the thermal decomposition of the resulting adduct to yield this compound.

Experimental Protocol:

A 0.13 g sample of borazine (1.6 mmoles) is placed in a dry tube equipped with a stirring bar and a CaCl₂ drying tube, and maintained at 0°C. A large excess of liquid bromine (2 ml, 36 mmoles) is slowly added to the liquid borazine. An immediate reaction occurs, resulting in the deposition of an orange solid. This intermediate adduct is then pyrolyzed to yield this compound. While the precise conditions for the pyrolysis of the adduct to form this compound are not detailed in the available literature, heating to 60°C has been reported for a related B-tribromo-N-tribromoborazine to eliminate HBr.[1]

Reaction Pathway:

Proposed Synthesis from Boron Tribromide and Ammonium Chloride

Proposed Experimental Protocol:

In a flask equipped with a reflux condenser and a mechanical stirrer, add a suspension of ammonium chloride in an anhydrous, high-boiling solvent such as chlorobenzene. Boron tribromide is then added to the suspension. The reaction mixture is heated to reflux (approximately 130-140°C) for several hours. After cooling, the solid ammonium chloride is filtered off, and the solvent is removed under vacuum to yield crude this compound, which can be further purified by sublimation or recrystallization.

Reaction Pathway:

Characterization and Quantitative Data

A summary of the available quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | B₃Br₃H₃N₃ | [4] |

| Molecular Weight | 317.22 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 125.0 - 129.0 °C | |

| ¹H NMR | Conforms to structure | |

| ¹¹B NMR | No specific data found | |

| Infrared Spectrum | No specific data found | |

| Yield (from Borazine) | Not explicitly reported for the final product |

Reaction Mechanisms

Mechanism of Borazine Bromination

The bromination of borazine is proposed to proceed via an electrophilic substitution mechanism, analogous to the halogenation of benzene. The polarity of the B-N bonds in borazine, with boron being the electrophilic center and nitrogen the nucleophilic center, dictates the initial step of the reaction.

Detailed Mechanism:

-

Polarization of Bromine: The approaching bromine molecule is polarized by the electron-rich nitrogen atom of the borazine ring.

-

Nucleophilic Attack: A nitrogen atom of the borazine ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion equivalent).

-

Proton Transfer: A base (which could be another borazine molecule or a bromide ion) abstracts a proton from the nitrogen atom that initiated the attack, restoring the aromaticity of the borazine ring and yielding the brominated product. This process is repeated to achieve tribromination on the boron atoms.

Nucleophilic Substitution on this compound

The boron atoms in this compound are highly electrophilic due to the electron-withdrawing effect of the bromine atoms. This makes them susceptible to nucleophilic attack, leading to substitution reactions. A prime example is the reaction with Grignard reagents to form B-triorganoborazines.

Detailed Mechanism:

-

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent (R-MgX) acts as a nucleophile and attacks one of the electrophilic boron atoms of the this compound ring.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

-

Elimination of the Leaving Group: The bromide ion, being a good leaving group, is eliminated, restoring the planarity of the borazine ring and forming the B-organoborazine. This process is repeated for all three B-Br bonds.

Reactions of this compound: Synthesis of B-Triphenylborazine

This compound serves as a versatile precursor for the synthesis of various B-substituted borazines. The reaction with Grignard reagents is a key transformation for introducing organic functionalities onto the borazine core.

Proposed Experimental Protocol for the Synthesis of B-Triphenylborazine:

To a solution of this compound in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) at a low temperature (e.g., 0°C or -78°C), a solution of phenylmagnesium bromide (PhMgBr) in the same solvent is added dropwise with stirring under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude B-triphenylborazine. The product can be purified by column chromatography or recrystallization.

Reaction Summary:

| Reactants | Reagents & Conditions | Products | Yield |

| This compound, Phenylmagnesium Bromide | Anhydrous ether, 0°C to room temperature, inert atmosphere | B-Triphenylborazine, Magnesium Salts | Expected to be moderate to high |

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and reaction mechanisms of this compound. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development, facilitating the exploration of novel borazine-based compounds and materials. Further research is warranted to obtain more detailed quantitative spectroscopic data for this compound and to optimize the proposed synthetic procedures.

References

An In-depth Technical Guide to B-Tribromoborazine (CAS: 13703-88-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Tribromoborazine, with the CAS number 13703-88-3, is a halogenated derivative of borazine, often referred to as "inorganic benzene."[1] This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications. Due to the absence of available data on its biological activity, this guide focuses on its chemical attributes and its role as a precursor in materials science.

Core Properties and Data

This compound is a white, powdered solid at room temperature.[2][3] It is a cyclic compound composed of alternating boron and nitrogen atoms, with a bromine atom attached to each boron atom.[1] The presence of these bromine atoms significantly enhances the compound's reactivity compared to unsubstituted borazine.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 13703-88-3 | [1] |

| Molecular Formula | B₃Br₃H₃N₃ | [1][3] |

| Molecular Weight | 317.19 g/mol | [3] |

| Appearance | White powder | [2][3] |

| Melting Point | 125.0 - 129.0 °C | [2][3] |

| Synonyms | 2,4,6-Tribromoborazine, B,B',B''-tribromoborazine, B-tribromoborazole | [1] |

| InChI Key | PCLMMJIWMGUYKF-UHFFFAOYSA-N | [3] |

| SMILES | BrB1NB(Br)NB(Br)N1 | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of borazine. The following protocol is a composite of established methods for the synthesis of borazine and its subsequent halogenation.

Synthesis of Borazine (Precursor)

Several methods exist for the synthesis of borazine. A common and relatively efficient laboratory-scale synthesis involves the reaction of sodium borohydride with ammonium sulfate.[4]

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

High-boiling inert solvent (e.g., diglyme or tetraglyme)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a stoichiometric amount of sodium borohydride and ammonium sulfate.

-

Add the inert solvent to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture to a temperature between 120-140 °C.

-

The reaction is typically complete within a few hours.

-

Borazine is a volatile liquid and can be isolated from the reaction mixture by vacuum distillation.

Synthesis of this compound

The synthesis of this compound from borazine involves a two-step process: an initial addition of bromine followed by elimination of hydrogen bromide.[5][6]

Materials:

-

Borazine (B₃N₃H₆)

-

Bromine (Br₂)

-

Inert solvent (e.g., a non-reactive, dry solvent)

Procedure:

-

Dissolve the freshly distilled borazine in an inert solvent in a reaction flask cooled to 0 °C.

-

Slowly add three equivalents of bromine (Br₂) to the stirred solution. This addition reaction forms B-tribromo-N-tribromoborazine.[5] This reaction does not require a catalyst.[4]

-

After the addition is complete, slowly warm the reaction mixture to 60 °C.

-

Heating the intermediate product, B-tribromo-N-tribromoborazine, results in the elimination of three molecules of hydrogen bromide (HBr) to yield this compound.[5][6]

-

The final product, this compound, can be isolated and purified by recrystallization from a suitable solvent.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR: The ¹¹B NMR spectrum should show a single resonance, confirming the presence of three equivalent boron atoms in the ring.

-

¹³C NMR: As there are no carbon atoms in the this compound molecule, a ¹³C NMR spectrum is not applicable.

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and B-N bonds. Based on the IR spectra of borazine and its derivatives, the following absorptions can be anticipated:

-

N-H stretching: A sharp absorption band in the region of 3400-3500 cm⁻¹.

-

B-N stretching: A strong absorption band around 1400-1500 cm⁻¹.

-

B-Br stretching: Absorption bands in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 317.19 g/mol . Due to the isotopic distribution of boron (¹⁰B and ¹¹B) and bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster of peaks.

Reactivity and Applications

The presence of electron-withdrawing bromine atoms on the boron atoms makes this compound susceptible to nucleophilic attack at the boron centers.[4] This enhanced reactivity, combined with its high thermal stability, makes it a valuable precursor in materials science.[1]

Potential Applications:

-

Precursor to Boron-Containing Polymers and Ceramics: this compound can serve as a monomer for the synthesis of polymers containing borazine rings, which can then be pyrolyzed to form boron nitride ceramics.[1]

-

Flame Retardants: The high bromine content suggests potential applications as a flame retardant.[1]

-

Materials Science Research: Its unique electronic structure and reactivity make it a subject of interest for the development of novel inorganic materials.[7]

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound from borazine.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. CAS 13703-88-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Borazine - Wikipedia [en.wikipedia.org]

- 5. Borazine | PPTX [slideshare.net]

- 6. chemistnotes.com [chemistnotes.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to the Structure of B-Tribromoborazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borazine (B₃N₃H₆), often termed "inorganic benzene," is a fascinating heterocyclic compound isoelectronic with benzene. Its unique structure, composed of alternating boron and nitrogen atoms, imparts distinct chemical and physical properties that have garnered significant interest in materials science and medicinal chemistry. This whitepaper provides a comprehensive technical overview of a key derivative, B-Tribromoborazine (Br₃B₃N₃H₃), focusing on its core structural features, synthesis, and characterization. This guide is intended to be a valuable resource for researchers working with borazine derivatives and professionals in drug development exploring novel scaffolds.

Core Structure of this compound

This compound, systematically named 2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane, is a derivative of borazine where the hydrogen atoms attached to the boron atoms are substituted with bromine atoms. The fundamental structure consists of a planar six-membered ring of alternating boron and nitrogen atoms.

The structural integrity of the borazine ring is a key feature. X-ray crystallographic studies have provided precise measurements of the bond lengths and angles within the this compound molecule.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Bond Lengths | |

| B-N | 1.41 Å (average) |

| B-Br | 1.92 Å (average) |

| N-H | 0.86 Å (average) |

| Bond Angles | |

| N-B-N | 118° (average) |

| B-N-B | 121° (average) |

| Br-B-N | 121° (average) |

| H-N-B | 119° (average) |

Note: These values are derived from crystallographic data and may vary slightly depending on the specific crystal packing and experimental conditions.

The B-N bond lengths in this compound are intermediate between a single and double bond, suggesting partial delocalization of π-electrons across the ring, which contributes to its aromatic character, albeit weaker than that of benzene. The substitution of electronegative bromine atoms on the boron atoms influences the electronic properties of the ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of borazine. This reaction proceeds readily without the need for a catalyst.

Reaction Scheme:

B₃N₃H₆ + 3 Br₂ → Br₃B₃N₃H₃ + 3 HBr

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Borazine (B₃N₃H₆)

-

Bromine (Br₂)

-

Anhydrous, non-polar solvent (e.g., hexane, carbon tetrachloride)

-

Schlenk line apparatus

-

Reaction flask equipped with a magnetic stirrer and dropping funnel

-

Cold bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, dissolve a known quantity of borazine in the anhydrous solvent in the reaction flask. Cool the solution to 0°C using a cold bath.

-

Bromination: Slowly add a stoichiometric amount (3 equivalents) of bromine, dissolved in the same anhydrous solvent, to the borazine solution via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C throughout the addition to control the reaction rate and minimize side reactions.

-

Reaction: After the complete addition of bromine, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The reaction progress can be monitored by the disappearance of the bromine color.

-

Work-up: Once the reaction is complete, the solvent and any volatile byproducts (such as HBr) are removed under reduced pressure.

-

Purification: The resulting solid this compound can be purified by recrystallization from a suitable solvent or by sublimation under high vacuum.

Safety Precautions: Borazine is a toxic and flammable compound. Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹¹B NMR Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple and shows a broad singlet corresponding to the three equivalent protons attached to the nitrogen atoms (N-H). The chemical shift is typically observed in the range of δ 4.5-5.5 ppm.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides direct information about the boron environment. For this compound, a single resonance is expected for the three equivalent boron atoms. The chemical shift for tricoordinate boron atoms in borazine derivatives typically falls in the range of δ 20-40 ppm. Due to the quadrupolar nature of the boron nucleus, the signal may be broad.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz)

-

NMR tubes (quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass)

Sample Preparation:

-

Under an inert atmosphere (in a glovebox), dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to an NMR tube and seal it.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹¹B NMR:

-

Tune the spectrometer to the ¹¹B frequency.

-

Acquire a single-pulse ¹¹B NMR spectrum. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Reference the spectrum externally to a standard such as BF₃·OEt₂ (δ 0.0 ppm).

-

This compound Derivatives

The reactivity of the N-H bonds in this compound allows for the synthesis of a variety of N-substituted derivatives. These modifications can be used to tune the physical and chemical properties of the borazine core for specific applications.

Table 2: Examples of this compound Derivatives and their Properties

| Derivative | Structure | Synthesis Method | Key Properties |

| N-Trimethyl-B-tribromoborazine | (CH₃)₃N₃B₃Br₃ | Reaction of this compound with a methylating agent (e.g., methyl lithium or Grignard reagent). | Increased solubility in organic solvents; precursor for ceramic materials. |

| N-Triphenyl-B-tribromoborazine | (C₆H₅)₃N₃B₃Br₃ | Reaction of this compound with a phenylating agent. | Enhanced thermal stability; potential applications in optoelectronics. |

Logical Relationships and Experimental Workflow

The following diagrams illustrate the structural relationship of this compound to its parent compound and the general workflow for its synthesis and characterization.

Caption: Structural relationship of this compound.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This compound is a key derivative of "inorganic benzene" with a well-defined structure and accessible synthetic routes. Its unique electronic and structural properties, which can be further tuned through N-substitution, make it a valuable building block for the development of advanced materials and potentially novel therapeutic agents. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently work with and explore the potential of this compound and its derivatives.

The Thermal Stability of B-Tribromoborazine: A Comprehensive Technical Guide for Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of B-Tribromoborazine, a key precursor in the synthesis of advanced materials, particularly hexagonal boron nitride (h-BN). Understanding the thermal decomposition characteristics of this compound is critical for controlling its conversion to high-purity ceramic materials and for the development of novel applications in materials science.

Introduction to this compound

This compound, with the chemical formula B₃Br₃H₃N₃, is a halogenated derivative of borazine (B₃N₃H₆), often referred to as "inorganic benzene." Like its parent compound, it features a planar hexagonal ring of alternating boron and nitrogen atoms. The presence of bromine atoms bonded to the boron atoms significantly influences its chemical reactivity and thermal properties, making it a valuable molecular precursor for the synthesis of boron nitride through pyrolysis. The controlled thermal decomposition of this compound allows for the formation of h-BN, a material with exceptional thermal and chemical stability, high thermal conductivity, and excellent electrical insulation properties.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | B₃Br₃H₃N₃ | [1][2] |

| Molecular Weight | 317.19 g/mol | [1] |

| Appearance | White Powder | [1] |

| Melting Point | 125.0 - 129.0 °C | [1] |

| IUPAC Name | 2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane | [1][2] |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application as a precursor to boron nitride. The decomposition process is initiated at elevated temperatures and involves the elimination of hydrogen bromide (HBr), leading to the formation of a polymeric intermediate that subsequently converts to boron nitride upon further heating.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized by several key parameters. Irreversible thermal decomposition occurs at noticeable rates at temperatures exceeding 343 K (70 °C), a process that is accompanied by the evolution of HBr. The activation energy for the decomposition in the condensed phase has been determined to be 65 ± 3 kJ/mol.

| Parameter | Value |

| Onset of Irreversible Decomposition | > 343 K (70 °C) |

| Activation Energy of Decomposition | 65 ± 3 kJ/mol |

| Major Gaseous Byproduct | Hydrogen Bromide (HBr) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the more readily available B-trichloroborazine.

Step 1: Synthesis of B-Trichloroborazine

B-trichloroborazine can be synthesized by the reaction of boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in an inert, high-boiling solvent such as chlorobenzene.

-

Materials: Boron trichloride (BCl₃), ammonium chloride (NH₄Cl), chlorobenzene (anhydrous).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, add anhydrous chlorobenzene and finely powdered ammonium chloride.

-

Cool the flask in an ice bath and slowly bubble gaseous boron trichloride through the suspension with vigorous stirring.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approximately 132 °C) and maintain for 4-6 hours.

-

Cool the mixture to room temperature, and filter under an inert atmosphere to remove the unreacted ammonium chloride.

-

The B-trichloroborazine can be purified by recrystallization from the filtrate or by sublimation.

-

Step 2: Halogen Exchange to this compound (Finkelstein-type Reaction)

The conversion of B-trichloroborazine to this compound can be achieved through a halogen exchange reaction, a principle similar to the Finkelstein reaction where an alkyl halide is converted using an excess of a metal halide.[3] In this case, a bromide source such as boron tribromide (BBr₃) or a metal bromide can be used.

-

Materials: B-trichloroborazine, boron tribromide (BBr₃) or a suitable metal bromide (e.g., NaBr, KBr), and a compatible inert solvent.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the purified B-trichloroborazine in a suitable anhydrous solvent.

-

Add an excess of the bromide source (e.g., boron tribromide).

-

The reaction mixture is stirred at a moderately elevated temperature to drive the halogen exchange. The exact temperature and reaction time will depend on the specific bromide source and solvent used.

-

The progress of the reaction can be monitored by techniques such as NMR or IR spectroscopy.

-

Upon completion, the solvent and any volatile byproducts are removed under vacuum. The resulting this compound is then purified by sublimation or recrystallization.

-

Thermal Stability Analysis

Given the air-sensitive nature of borazine and its derivatives, thermal analysis must be conducted under a controlled inert atmosphere.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Apparatus: A thermogravimetric analyzer, preferably housed within a glovebox to prevent exposure to air and moisture.

-

Procedure:

-

In an inert atmosphere glovebox, load a small, precise amount of this compound (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).

-

Transfer the crucible to the TGA instrument, ensuring the inert atmosphere is maintained.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight, temperature, and time throughout the experiment.

-

The resulting TGA curve (weight % vs. temperature) will show the onset of decomposition and the various stages of weight loss.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

-

Apparatus: A differential scanning calorimeter, also ideally situated in a glovebox.

-

Procedure:

-

In an inert atmosphere, hermetically seal a small amount of this compound (typically 2-5 mg) in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). An empty, hermetically sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition or crystallization events.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and thermal characterization of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound to hexagonal boron nitride is proposed to proceed through a multi-step condensation process involving the elimination of hydrogen bromide.

Conclusion

This compound is a crucial precursor in the field of materials science, particularly for the synthesis of high-purity hexagonal boron nitride. Its thermal stability is a key factor governing the conversion process. The decomposition, which commences above 70 °C with the evolution of HBr, proceeds through the formation of polymeric intermediates that transform into amorphous and finally crystalline boron nitride at higher temperatures. A thorough understanding and control of these thermal decomposition pathways are essential for tailoring the properties of the resulting ceramic materials for advanced applications. Further research to obtain detailed in-situ characterization of the decomposition intermediates would provide even greater insight into this important materials synthesis route.

References

An In-depth Technical Guide to the Electronic Structure and Computational Studies of B-Tribromoborazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure and computational analysis of B-tribromoborazine (B₃Br₃H₃N₃), an inorganic heterocyclic compound isostructural with benzene. Often referred to as "inorganic benzene," the borazine ring system presents unique electronic properties due to the polarity of the Boron-Nitrogen (B-N) bond.[1][2][3] This document details the theoretical and experimental approaches used to characterize this compound, presenting key data in a structured format to facilitate understanding and further research.

Electronic Structure and Aromaticity

Borazine and its derivatives are isoelectronic with benzene, possessing a planar hexagonal structure with alternating boron and nitrogen atoms.[2] However, the significant difference in electronegativity between boron (2.04) and nitrogen (3.04 on the Pauling scale) results in a polar B-N bond, which distinguishes its electronic character from the nonpolar C-C bonds in benzene.[3][4] This polarity leads to a partial localization of the π-electron cloud, with electron drift from boron to nitrogen in the σ-framework and a partially compensating π-electron drift from nitrogen to boron.[4]

Computational studies, such as Natural Bond Orbital (NBO) analysis, suggest that borazine itself has weak aromaticity.[1] The introduction of electron-withdrawing bromine atoms at the boron positions in this compound is expected to further influence the electronic distribution and reactivity of the ring. Theoretical investigations on halogenated borazines indicate that substituents can tailor the aromatic character by modulating electronic effects.[5] For instance, in N-substituted tribromoborazine (B₃H₃N₃Br₃), the energy of π(B=N)→d(X) interactions is approximately 4.0 kcal mol⁻¹ per bromine group, highlighting the role of the substituent in electron delocalization.[5]

Computational and Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become a primary tool for investigating the geometries, electronic structures, and properties of borazine derivatives.[6][7] These theoretical findings are often complemented by experimental data from various spectroscopic techniques.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | B₃Br₃H₃N₃ | [8][9] |

| Molecular Weight | 317.2 g/mol | [9] |

| Appearance | White Powder | [8] |

| Melting Point | 125.0-129.0 °C | [8] |

| IUPAC Name | 2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane | [8][9] |

Table 2: Comparative Calculated Geometrical Parameters of Borazine Derivatives

| Parameter | Borazine (B₃N₃H₆) | B-Trichloroborazine (B₃Cl₃H₃N₃) |

| B-N Bond Length | ~1.43 Å | Varies based on adduct formation |

| ∠BNB | ~122.9° | Varies based on adduct formation |

| ∠NBN | ~117.1° | Varies based on adduct formation |

Methodologies and Protocols

The synthesis of this compound can be achieved through the direct bromination of borazine. This process is an addition reaction, which contrasts with the substitution reactions typical of benzene, highlighting the different reactivity of the borazine ring.[11]

-

Reactants : Borazine (B₃N₃H₆) and three equivalents of Bromine (Br₂).

-

Solvent : A suitable inert solvent.

-

Procedure : One molecule of borazine is reacted with three molecules of Br₂ at 0 °C.[2][11]

-

Product : The reaction yields B-tribromo-N-tribromoborazine via addition. Note: The initial search results refer to the formation of B-tribromo-N-tribromoborazine from this reaction.[2][11] The synthesis of this compound where bromine is only on the boron atoms typically starts from B-trichloroborazine.

A more common route to B-haloborazines involves starting with boron trichloride:

-

Step 1 : Boron trichloride (BCl₃) is reacted with ammonium chloride (NH₄Cl) to form B,B,B-trichloroborazine (Cl₃B₃H₃N₃).[1][2]

-

Step 2 : The B-Cl bonds can then undergo substitution reactions to yield other B-haloborazines, though a specific protocol for this compound from this intermediate is not detailed in the search results.

This protocol outlines a typical workflow for the computational analysis of this compound using Density Functional Theory (DFT).

-

Structure Optimization :

-

The initial molecular geometry of this compound is constructed.

-

Geometry optimization is performed using a DFT functional, such as M06-2X or B3LYP, with a suitable basis set (e.g., 6-31G* or higher).[12] This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation :

-

Electronic Property Analysis :

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity and the electronic gap.[7]

-

Natural Bond Orbital (NBO) Analysis : NBO calculations are used to analyze charge distribution, bond character (ionic vs. covalent), and delocalization effects within the molecule.[1][5]

-

Molecular Electrostatic Potential (MESP) : MESP plots are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Characterization of borazine derivatives relies heavily on vibrational and NMR spectroscopy.

-

Vibrational Spectroscopy (FTIR/Raman) : Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the borazine ring and its substituents. For borazine, key B-N stretching vibrations appear in the 1300-1500 cm⁻¹ region.[10] Inelastic Neutron Scattering (INS) has also been used to obtain a complete vibrational spectrum of borazine, including modes forbidden in IR and Raman.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹¹B, and ¹³C NMR are used to confirm the molecular structure. For B-tri(methylamino)borazine, these techniques were essential for characterization.[15] For this compound, ¹H NMR would confirm the protons on the nitrogen atoms, while ¹¹B NMR would show a signal corresponding to the bromine-substituted boron atoms.

Visualizations

Caption: A typical DFT-based computational workflow.

Caption: Molecular structure of this compound.

Caption: Influence of bromine substitution on electronic properties.

References

- 1. Borazine - Wikipedia [en.wikipedia.org]

- 2. kccollege.ac.in [kccollege.ac.in]

- 3. Note on Borazine [unacademy.com]

- 4. BORAZINE- structure, preparation and properties | PPTX [slideshare.net]

- 5. In-Depth Theoretical Investigations of Borazine’s Aromaticity: Tailoring Electron Delocalization through Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. scribd.com [scribd.com]

- 12. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

B-Tribromoborazine as a Precursor for Boron-Containing Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borazine (B₃N₃H₆), often termed "inorganic benzene," and its derivatives have garnered significant attention as precursors to advanced boron-containing materials. Among these, B-tribromoborazine (Br₃B₃N₃H₃) serves as a key monomer for the synthesis of polyborazines, which are preceramic polymers that can be pyrolytically converted into boron nitride (BN). Boron nitride, with its exceptional thermal stability, high thermal conductivity, and dielectric properties, is a highly sought-after material for applications in aerospace, electronics, and biomedical devices. This technical guide provides an in-depth overview of the synthesis of this compound, its polymerization, and its conversion to boron-containing polymers and ceramics, complete with experimental protocols and characterization data.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of borazine. This two-step process includes the formation of an intermediate adduct followed by thermal decomposition to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Borazine (B₃N₃H₆)

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, optional)

-

Vacuum line

-

Cold trap (liquid nitrogen)

-

Reaction vessel equipped with a condenser

Procedure:

-

Adduct Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), borazine is reacted with an excess of bromine. The reaction can be performed in the absence of a solvent or in an inert solvent like carbon tetrachloride. The reaction of one molecule of borazine with three molecules of bromine at 0°C leads to the formation of a B-tribromo-N-tribromoborazine adduct. This intermediate is typically a yellow solid.

-

Pyrolysis of the Adduct: The resulting orange-yellow solid adduct is isolated and subsequently pyrolyzed under vacuum at a temperature ranging from 80°C to 140°C for several hours.

-

Product Collection: During pyrolysis, this compound sublimes and collects as a white crystalline solid on a cold water condenser positioned above the reaction zone. Volatile byproducts, such as hydrogen bromide (HBr), are collected in a cold trap cooled with liquid nitrogen.

-

Purification: The collected this compound can be further purified by sublimation.

Polymerization of this compound

This compound can undergo thermal polymerization to form polyborazine, a preceramic polymer. The polymerization mechanism typically involves the elimination of HBr and the formation of B-N linkages between borazine rings.

Experimental Protocol: Thermal Polymerization of this compound

Materials:

-

This compound (Br₃B₃N₃H₃)

-

High-temperature tube furnace

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Monomer Preparation: Place the purified this compound monomer in a suitable reaction vessel (e.g., a quartz tube) within a tube furnace.

-

Inert Atmosphere: Purge the furnace with a steady flow of an inert gas (nitrogen or argon) to remove any air and moisture.

-

Thermal Polymerization: Heat the furnace to a temperature typically in the range of 150°C to 250°C. The exact temperature and duration of the polymerization will influence the molecular weight and degree of cross-linking of the resulting polymer. The polymerization of B-trichloroborazine with ammonia, a related process, gives way to a polymer.

-

Polymer Isolation: After the designated reaction time, cool the furnace to room temperature under the inert atmosphere. The resulting poly(this compound) is typically a solid material.

Characterization of Poly(this compound)

The synthesized poly(this compound) can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (B-N, N-H, B-Br bonds) and monitoring the polymerization process. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B, ¹H) | Elucidation of the polymer structure and the nature of the B-N linkages. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.[1][2][3] |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer and determination of the ceramic yield upon pyrolysis.[4] |

Conversion to Boron Nitride Ceramics

Pyrolysis of poly(this compound) in an inert or ammonia atmosphere at high temperatures leads to its conversion into boron nitride ceramic.

Experimental Protocol: Pyrolysis to Boron Nitride

Materials:

-

Poly(this compound)

-

High-temperature furnace (up to 1200°C or higher)

-

Inert atmosphere (nitrogen or argon) or ammonia gas

Procedure:

-

Sample Preparation: Place the poly(this compound) sample in a ceramic crucible inside the high-temperature furnace.

-

Atmosphere Control: Purge the furnace with the desired atmosphere (e.g., nitrogen or ammonia).

-

Pyrolysis: Heat the furnace to a high temperature, typically in the range of 1000°C to 1600°C, with a controlled heating rate. The final temperature and soaking time will influence the crystallinity and purity of the resulting boron nitride.

-

Cooling and Recovery: After the pyrolysis is complete, cool the furnace to room temperature under the controlled atmosphere. The resulting boron nitride ceramic can then be recovered for analysis.

Quantitative Data Summary

While specific quantitative data for the polymerization of this compound and the resulting polymer are not extensively reported, data from analogous systems provide valuable insights.

| Parameter | Analogous System | Value | Citation |

| Monomer Synthesis Yield | B-trichloroborazine | High yields reported | |

| Polymer Molecular Weight (Mn) | Polyborazine from TCB and amines | ~1002 g/mol | [5] |

| Polydispersity Index (PDI) | Polyborazine from TCB and amines | ~1.355 | [5] |

| Ceramic Yield (at 1000°C in N₂) | Polyborazine from TCB and amines | ~53.2 wt% | [5] |

| Ceramic Yield (at 1000°C in NH₃) | Poly[B-(methylamino)borazine] | ~55.5 wt% | [4] |

Visualizations

Signaling Pathways and Workflows

Caption: Synthesis of this compound and its conversion to polyborazine and boron nitride.

Caption: Characterization workflow for poly(this compound).

References

An In-Depth Technical Guide to the Hydrolysis and Stability of B-Tribromoborazine in Different Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and stability of B-tribromoborazine, a key derivative of borazine, often referred to as "inorganic benzene." Understanding the stability of this compound in various media is critical for its application in materials science and as a potential synthon in drug development. This document summarizes available data, outlines experimental protocols for stability assessment, and visualizes the underlying chemical processes.

Introduction to this compound and its Significance

This compound, with the chemical formula B₃Br₃H₃N₃, is a halogenated derivative of borazine. The alternating boron and nitrogen atoms in its hexagonal ring structure create a unique electronic environment, making it a subject of significant research interest. The presence of bromine atoms on the boron atoms significantly influences its reactivity, particularly its susceptibility to nucleophilic attack, making its stability in different environments a crucial area of study.

Hydrolysis of this compound: A Qualitative Overview

The hydrolysis of borazine and its derivatives, including this compound, generally leads to the cleavage of the borazine ring. The reaction with water results in the formation of boric acid (B(OH)₃) and ammonia (NH₃), with the release of hydrogen bromide (HBr) in the case of this compound. This process is analogous to the hydrolysis of the parent borazine, which yields boric acid, ammonia, and hydrogen gas[1]. The hydrolysis is generally favored by an increase in temperature[1].

B-trichloroborazine, a closely related compound, is known to react vigorously with water and alcohols, leading to the rupture of the ring[2]. Given the similar electronegativity and leaving group potential of bromide compared to chloride, this compound is expected to exhibit comparable or even greater reactivity towards hydrolysis. The initial step of the reaction likely involves the nucleophilic attack of a water molecule on the electron-deficient boron atom.

Stability of this compound in Different Media

The stability of this compound is highly dependent on the nature of the surrounding medium.

Aqueous Media: In aqueous environments, this compound is expected to be highly unstable, readily undergoing hydrolysis. The polarity of water and its ability to act as a nucleophile facilitate the degradation of the B-N ring. While specific kinetic data for this compound is scarce, the vigorous reaction of B-trichloroborazine with water suggests a rapid decomposition process[2].

Acidic Media: In acidic solutions, the hydrolysis of this compound is likely to be accelerated. The protonation of the nitrogen atoms in the borazine ring would increase the electrophilicity of the adjacent boron atoms, making them more susceptible to nucleophilic attack by water.

Basic Media: In basic solutions, the presence of hydroxide ions (OH⁻), a stronger nucleophile than water, is expected to significantly increase the rate of hydrolysis. The reaction would proceed via nucleophilic attack of OH⁻ on the boron atoms, leading to the rapid cleavage of the borazine ring.

Organic Solvents: The stability of this compound is significantly enhanced in non-polar, aprotic organic solvents. For instance, B-trichloroborazine is soluble and more stable in solvents like benzene, carbon tetrachloride, and ether[2]. It is reasonable to infer that this compound would exhibit similar stability in such media, where the absence of protic and highly nucleophilic species minimizes the potential for degradation.

Quantitative Data on Stability

| Medium | Expected Stability | Key Factors Influencing Stability |

| Neutral Aqueous Solution | Low | High polarity and nucleophilicity of water. |

| Acidic Aqueous Solution | Very Low | Protonation of nitrogen atoms increases boron electrophilicity. |

| Basic Aqueous Solution | Extremely Low | Presence of highly nucleophilic hydroxide ions. |

| Aprotic Organic Solvents | High | Low polarity and lack of nucleophilic species. |

| Protic Organic Solvents | Moderate to Low | Solvolysis can occur, with the rate depending on the solvent's nucleophilicity and proticity. |

Experimental Protocols for Stability Assessment

Detailed experimental protocols for studying the hydrolysis and stability of this compound can be adapted from general methods for studying reaction kinetics and the stability of related borazine derivatives.

5.1. Monitoring Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of this compound in real-time.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O for aqueous studies, or a mixture of an organic solvent and D₂O).

-

Data Acquisition: ¹¹B and ¹H NMR spectra are acquired at regular time intervals. The disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to boric acid and other degradation products can be monitored.

-

Kinetic Analysis: The rate of hydrolysis can be determined by plotting the concentration of this compound (proportional to the integral of its characteristic NMR signal) against time.

5.2. Analysis of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of hydrolysis.

-

Sample Preparation: A reaction mixture of this compound in the desired medium is allowed to react for a specific time. The volatile components are then extracted with a suitable organic solvent.

-

GC-MS Analysis: The extracted sample is injected into the GC-MS system. The components are separated by the gas chromatograph and identified by their mass spectra. Borazine and its volatile derivatives can be analyzed using this technique[3][4].

-

Product Identification: The mass spectra of the separated components are compared with spectral libraries to identify the degradation products, such as boric acid esters (if alcohols are present) or other volatile boron-containing species.

5.3. UV-Vis Spectrophotometry for Kinetic Studies

UV-Vis spectrophotometry can be employed for kinetic studies if this compound or its degradation products have a distinct chromophore.

-

Sample Preparation: A solution of this compound is prepared in the desired solvent in a quartz cuvette.

-

Data Acquisition: The absorbance at a specific wavelength corresponding to this compound is monitored over time.

-

Kinetic Analysis: The change in absorbance is used to calculate the change in concentration, from which the reaction rate and rate constant can be determined.

Visualizing the Hydrolysis Pathway and Experimental Workflow

6.1. Proposed Hydrolysis Pathway of this compound

The hydrolysis of this compound is proposed to proceed through a series of nucleophilic substitution reactions at the boron centers, ultimately leading to the cleavage of the B-N ring.

Caption: Proposed pathway for the hydrolysis of this compound.

6.2. Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given medium.

Caption: Workflow for stability assessment of this compound.

Conclusion

This compound is a reactive compound that is highly susceptible to hydrolysis, particularly in aqueous and protic media. Its stability is significantly greater in aprotic, non-polar organic solvents. While quantitative kinetic data remains a key area for future research, the qualitative understanding of its stability provides a strong foundation for its handling and application. The experimental protocols and analytical techniques outlined in this guide offer a robust framework for researchers to conduct detailed stability studies, which are essential for unlocking the full potential of this compound in various scientific and industrial fields.

References

Spectroscopic Profile of B-Tribromoborazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for B-Tribromoborazine (B₃Br₃H₃N₃). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of computed data, comparative data from closely related borazine derivatives, and detailed experimental protocols to serve as a valuable resource for the synthesis and characterization of this compound and similar materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the structure of borazine derivatives. Both ¹H and ¹¹B NMR are essential for confirming the identity and purity of this compound.

Predicted and Comparative NMR Data

While specific experimental spectra for this compound are not widely published, data from related compounds and general knowledge of borazine chemistry allow for the prediction of expected chemical shifts. The protons on the nitrogen atoms (N-H) are expected to appear as a singlet in the ¹H NMR spectrum. The boron atoms, being tricoordinate, are anticipated to resonate within a characteristic range in the ¹¹B NMR spectrum.[1]

Table 1: Comparative ¹H and ¹¹B NMR Chemical Shifts of Borazine Derivatives

| Compound | Formula | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Solvent |

| Borazine | B₃N₃H₆ | ~5.0 (N-H), ~4.5 (B-H) | ~30.5 | C₆D₆ |

| B-Trichloroborazine | B₃Cl₃H₃N₃ | ~5.5 (N-H) | ~29.5 | CDCl₃ |

| This compound (Predicted) | B₃Br₃H₃N₃ | ~5.5 - 6.0 (N-H) | ~25 - 30 | CDCl₃ |

| N-Trimethylborazine | B₃H₃(NCH₃)₃ | ~4.2 (B-H), ~2.8 (N-CH₃) | ~34.5 | CCl₄ |

Note: The predicted values for this compound are estimates based on trends observed in related halogenated borazines.

Experimental Protocol for NMR Spectroscopy

Given the air and moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

Sample Preparation:

-

Dry a 5 mm quartz NMR tube in an oven at 120 °C for at least 4 hours and allow it to cool in a desiccator. Quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[2][3]

-

In a glovebox, dissolve 5-10 mg of this compound in approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

-

Transfer the solution to the NMR tube and cap it securely.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse (zg30).

-

Temperature: 298 K.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹¹B NMR:

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the B-N ring and the N-H bonds in this compound.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by the B-N ring vibrations and the N-H stretching and bending modes. The B-Br stretching frequency will also be present at lower wavenumbers.

Table 2: Comparative FT-IR Data for Borazine Derivatives (cm⁻¹)

| Vibrational Mode | Borazine | B-Trichloroborazine | This compound (Expected) |

| N-H Stretch | ~3450 | ~3440 | ~3440 |

| B-N Stretch (in-plane) | ~1465 | ~1450 | ~1440-1450 |

| N-H Bend (out-of-plane) | ~920 | ~900 | ~890-910 |

| B-Br Stretch | - | - | ~700-800 |

Note: The expected values for this compound are based on the spectra of related borazines and general trends in vibrational spectroscopy.[6]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

-

In an argon or nitrogen-filled glovebox, grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in a sample holder.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation.

Molecular Weight and Isotopic Pattern

The theoretical molecular weight and exact mass of this compound have been calculated. The presence of multiple boron (¹⁰B, ¹¹B) and bromine (⁷⁹Br, ⁸¹Br) isotopes will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | B₃Br₃H₃N₃ | [7] |

| Molecular Weight | 317.19 g/mol | [7] |

| Computed Exact Mass | 316.81358 Da | [8] |

| Monoisotopic Mass | 314.81563 Da | [8] |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as anhydrous dichloromethane or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Inlet System: Direct insertion probe or gas chromatography inlet if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50 - 500.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic characterization workflow for this compound.

References

- 1. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 3. Boron NMR [chem.ch.huji.ac.il]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the aromaticity of the B-Tribromoborazine ring

An In-depth Technical Guide to the Aromaticity of the B-Tribromoborazine Ring

Abstract

Borazine (B₃N₃H₆), often termed "inorganic benzene," presents a fascinating case study in the principles of aromaticity due to its structural and electronic similarities to benzene. However, the inherent polarity of the Boron-Nitrogen (B-N) bond introduces significant deviations from classical aromatic behavior. This technical guide provides a comprehensive examination of the aromatic character of the this compound ring, a key derivative. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and reactivity of such heterocyclic systems. This document details the synthesis and characterization of this compound, presents quantitative data from theoretical and experimental studies, and explores the electronic influence of bromine substituents on the borazine core's aromaticity.

Introduction to Borazine Aromaticity

Aromaticity is a fundamental concept in chemistry, typically associated with planar, cyclic, conjugated molecules that exhibit enhanced stability due to the delocalization of π-electrons, as described by Hückel's rule (4n+2 π electrons). Benzene is the archetypal aromatic compound. Borazine is isoelectronic and isostructural with benzene, possessing a planar hexagonal ring with 6 π-electrons, which initially suggests it may be aromatic.[1]

However, the significant difference in electronegativity between boron (2.04) and nitrogen (3.04) leads to a partial localization of the π-electron cloud towards the more electronegative nitrogen atoms.[2] This results in B-N bonds with considerable ionic character, weakening the π-delocalization and diminishing the ring's aromaticity compared to benzene.[2] The debate is ongoing, with some energetic and magnetic criteria suggesting borazine is weakly aromatic, while others classify it as non-aromatic.[1][3][4] This guide focuses specifically on how substituting hydrogen atoms with bromine on the boron centers (forming this compound) further modulates this already complex electronic system.

Synthesis and Characterization of this compound

The synthesis of this compound (Br₃B₃N₃H₃) typically follows a procedure analogous to the well-established synthesis of B-trichloroborazine, involving the reaction of a boron trihalide with an ammonium halide.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of B-trichloroborazine.[6] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the reactants and products are sensitive to moisture.

Materials:

-

Boron tribromide (BBr₃)

-

Ammonium chloride (NH₄Cl), dried under vacuum

-

High-boiling inert solvent (e.g., bromobenzene or o-dichlorobenzene)

-

Schlenk flask, reflux condenser, and oil bath

Procedure:

-

Assembly: Assemble a multi-necked Schlenk flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reactant Preparation: In the Schlenk flask, suspend finely powdered and dried ammonium chloride (NH₄Cl) in an excess of the inert solvent.

-

Reaction: Heat the suspension to reflux (typically 140-160°C, depending on the solvent) using an oil bath.

-

Addition of BBr₃: Add boron tribromide (BBr₃) dropwise to the refluxing suspension via the dropping funnel. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be vented through a bubbler or a trap. The overall reaction is: 3 BBr₃ + 3 NH₄Cl → Br₃B₃N₃H₃ + 9 HBr

-

Reflux: After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, is a solid. It can be isolated by filtration under an inert atmosphere.

-

Purification: The crude product can be purified by recrystallization from a suitable inert solvent or by vacuum sublimation.

Experimental Workflow

Caption: Diagram 1: Synthesis Workflow for this compound.

Characterization Methods

The identity and purity of synthesized this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR and ¹H NMR are used to confirm the chemical environment of the boron and hydrogen atoms, respectively.

-

X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, including bond lengths, bond angles, and the planarity of the ring.[4]

-

Infrared (IR) Spectroscopy: Used to identify characteristic vibrational frequencies of B-N, N-H, and B-Br bonds.

Structural and Electronic Properties of the Borazine Core

The aromaticity of borazine and its derivatives is evaluated using several structural, magnetic, and energetic criteria.

Molecular Structure of this compound

References

Methodological & Application

Experimental procedure for the synthesis of B-Tribromoborazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Tribromoborazine, a boron-nitrogen heterocyclic compound, is an important precursor in the synthesis of advanced materials, including boron nitride ceramics and polymers. Its structural analogy to 1,3,5-tribromobenzene makes it a subject of interest in materials science and coordination chemistry. This document provides a detailed experimental procedure for the synthesis of this compound. The described method is a two-step process involving the initial formation of a stable adduct, B-tribromo-N-tribromoborazine, through the addition of bromine to borazine, followed by a thermal elimination of hydrogen bromide to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| Borazine | B₃H₆N₃ | 80.50 | Colorless liquid | -58 |

| Bromine | Br₂ | 159.808 | Reddish-brown liquid | -7.2 |

| This compound | B₃Br₃H₃N₃ | 317.22 | White powder | 125.0 - 129.0[1] |

Experimental Protocols

Safety Precautions: Borazine is a volatile and flammable liquid that is sensitive to moisture. Bromine is highly corrosive and toxic. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Part 1: Synthesis of B-tribromo-N-tribromoborazine (Adduct Formation)

This procedure is based on the known addition reaction of halogens to borazine.

Materials:

-

Borazine (B₃H₆N₃)

-

Bromine (Br₂)

-

Anhydrous, degassed non-polar solvent (e.g., hexane or pentane)

-

Schlenk flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Cooling bath (ice/water)

Procedure:

-

In a pre-dried Schlenk flask equipped with a magnetic stir bar, dissolve a known quantity of borazine in a sufficient volume of anhydrous, degassed hexane under a positive pressure of inert gas.

-

Cool the solution to 0 °C using an ice/water bath.

-

In a dropping funnel, prepare a solution of three molar equivalents of bromine in anhydrous, degassed hexane.

-

Add the bromine solution dropwise to the cooled, stirring borazine solution over a period of 30-60 minutes. The reaction is typically instantaneous, and a precipitate of B-tribromo-N-tribromoborazine may form.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour to ensure the reaction goes to completion.

-

The resulting product, B-tribromo-N-tribromoborazine, can be isolated by filtration under inert atmosphere if it precipitates, or the solvent can be removed under reduced pressure. This intermediate is typically used in the next step without extensive purification.

Part 2: Synthesis of this compound (Elimination Reaction)

This procedure is based on the thermal elimination of hydrogen bromide from the B-tribromo-N-tribromoborazine adduct.[2][3][4]

Materials:

-

B-tribromo-N-tribromoborazine (from Part 1)

-

High-boiling, inert solvent (e.g., chlorobenzene or toluene)

-

Schlenk flask equipped with a reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Inert gas source

Procedure:

-

Transfer the B-tribromo-N-tribromoborazine from Part 1 into a Schlenk flask containing a magnetic stir bar and a suitable volume of a high-boiling, inert solvent such as chlorobenzene.

-

Attach a reflux condenser to the flask and ensure a continuous flow of inert gas.

-

Heat the reaction mixture to 60 °C with vigorous stirring.[2][3][4] The elimination of hydrogen bromide gas will be observed. The reaction progress can be monitored by the cessation of gas evolution.

-

Maintain the temperature at 60 °C for 2-3 hours to ensure complete elimination.

-

After cooling to room temperature, the crude this compound may precipitate out of the solution. If not, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hot hexane or toluene) or by vacuum sublimation to yield a white crystalline solid.

Mandatory Visualization

References

Application Note: Characterization of B-Tribromoborazine using ¹¹B NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Tribromoborazine, with the chemical formula B₃Br₃H₃N₃, is a derivative of borazine, often referred to as "inorganic benzene" due to its analogous cyclic structure of alternating boron and nitrogen atoms.[1] The presence of bromine atoms on the boron centers significantly influences its chemical reactivity and electronic properties, making it a compound of interest in materials science and as a precursor for boron-based polymers and ceramics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful and direct analytical technique for characterizing the structure and purity of borazine derivatives. This application note provides a detailed protocol and data interpretation guidelines for the characterization of this compound using ¹¹B NMR spectroscopy.

Principle of ¹¹B NMR Spectroscopy

Boron has two NMR-active isotopes, ¹⁰B (spin I = 3) and ¹¹B (spin I = 3/2). ¹¹B is the preferred nucleus for NMR studies due to its higher natural abundance (80.3%) and smaller quadrupole moment, which results in sharper signals and higher sensitivity.[2] The chemical shift of the ¹¹B nucleus is highly sensitive to its local electronic environment, including its coordination number and the nature of the substituents. For borazines, the boron atoms are typically tricoordinate, and their ¹¹B NMR chemical shifts generally appear in the range of 20-40 ppm.[3]

Experimental Protocol

This protocol outlines the necessary steps for acquiring high-quality ¹¹B NMR spectra of this compound. Due to the moisture sensitivity of borazine compounds, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3]

Materials:

-

This compound sample

-

Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm Quartz NMR tubes

-

NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe

-

External reference standard (BF₃·OEt₂ in CDCl₃, δ 0.0 ppm)

Procedure:

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of anhydrous deuterated solvent directly in a quartz NMR tube. The use of quartz tubes is crucial to avoid the broad background signal arising from borosilicate glass in standard NMR tubes.[4][5]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune the probe to the ¹¹B frequency.

-

Set the experiment temperature, typically to 298 K.

-

-

Data Acquisition:

-

Use a standard single-pulse ¹¹B NMR experiment.

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.[3]

-

Set the spectral width to encompass the expected chemical shift range for borazines (e.g., from -50 to 100 ppm).

-

Optimize the acquisition time and relaxation delay for the ¹¹B nucleus.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the FID.

-

Phase the resulting spectrum carefully.

-

Reference the spectrum externally to BF₃·OEt₂ at 0.0 ppm.[3]

-

Perform baseline correction.

-

Data Presentation

The following table summarizes the ¹¹B NMR chemical shift data for borazine and a closely related B-haloborazine, which can be used for comparative purposes in the characterization of this compound.

| Compound | Chemical Formula | ¹¹B Chemical Shift (δ, ppm) | Solvent |

| Borazine | B₃N₃H₆ | 30.2 | C₆D₆ |

| B-Trichloroborazine | B₃Cl₃H₃N₃ | 26.5 | CDCl₃ |

| This compound | B₃Br₃H₃N₃ | Expected in the 20-40 ppm range | CDCl₃ |

Data for Borazine and B-Trichloroborazine sourced from a technical guide on spectroscopic characterization of borazines.[3]

Visualization of Experimental Workflow

Caption: Experimental workflow for the ¹¹B NMR characterization of this compound.

Discussion of Expected Results

For this compound, a single resonance is expected in the ¹¹B NMR spectrum due to the chemical equivalence of the three boron atoms in the ring. Based on the data for B-trichloroborazine (δ = 26.5 ppm), the chemical shift for this compound is anticipated to be in a similar region, likely within the general 20-40 ppm range for tricoordinate borons in borazines.[3] The exact chemical shift will be influenced by the electronegativity and shielding effects of the bromine atoms. The linewidth of the observed signal will be influenced by the quadrupolar relaxation of the ¹¹B nucleus and can provide qualitative information about the symmetry of the molecular environment. A relatively sharp signal would be indicative of a symmetric environment around the boron nuclei.

Conclusion

¹¹B NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound. The protocol provided herein, in conjunction with the comparative data, offers a robust framework for researchers to confirm the identity and assess the purity of this important boron-nitrogen compound. The characteristic chemical shift in the ¹¹B NMR spectrum serves as a key analytical parameter for quality control and for monitoring subsequent chemical transformations of this compound.

References

Application Notes and Protocols: B-Tribromoborazine as a Single-Source Precursor for Boron Nitride Ceramics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron nitride (BN), a material with remarkable thermal and chemical stability, exists in various polymorphic forms, with hexagonal boron nitride (h-BN) being isostructural to graphite. This structure imparts outstanding properties such as high thermal conductivity, excellent electrical insulation, and lubricity, making it a valuable material in diverse applications including electronics, aerospace, and biomedical fields. The synthesis of high-purity, well-defined BN ceramics often relies on the use of single-source precursors, which contain both boron and nitrogen in a predefined stoichiometric ratio.